molecular formula C20H18FN3OS B2991376 (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone CAS No. 1705246-48-5

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone

Cat. No. B2991376
CAS RN: 1705246-48-5
M. Wt: 367.44
InChI Key: DGNHELNXNWSCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone” is a quinoxaline derivative . Quinoxaline derivatives have been associated with various pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory . They have also been studied for their potential in the treatment of cancers .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves various chemical reactions . For instance, a series of new 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones was synthesized by reacting the corresponding 6H-indolo[2,3-b]quinoxalines with phenacyl bromides in DMSO in the presence of K2CO3 .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of nitrogen atoms in a heterocyclic compound . The presence of substituents at different positions of the quinoxaline ring can significantly affect the properties and biological activities of these compounds .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions during their synthesis . For example, the reaction of 6H-indolo[2,3-b]quinoxalines with phenacyl bromides in DMSO in the presence of K2CO3 leads to the formation of new 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives depend on their molecular structure and the presence of various substituents . For instance, the compound “3-(4-bromo-2-fluorophenyl)-1-(quinoxalin-6-yl)thiourea” has a molecular weight of 377.24 .

Scientific Research Applications

Cancer Research

  • Tubulin Polymerization Inhibitors : Certain quinoxaline derivatives, such as 7f and 7g, show remarkable antiproliferative activity against lung and prostate cancer cell lines, inhibiting tubulin polymerization and inducing apoptosis (Srikanth et al., 2016).
  • Anticancer Evaluation : Synthesized thiophene-quinoline derivatives exhibit potent cytotoxic agents against cervical and breast cancer cell lines (Othman et al., 2019).

Antimicrobial Applications

  • Antibacterial Activity : Thiazolopyrazine-incorporated quinolone derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (Inoue et al., 1994).

Biochemical Characterization

  • Binding Properties : Studies on compounds like SB-674042, a nonpeptide antagonist, help in understanding the binding to human orexin receptors, useful in neurological research (Langmead et al., 2004).

Fluorescence and Labeling Applications

  • Fluorescent Labeling : Quinolone derivatives like 6-methoxy-4-quinolone show potential in biomedical analysis due to their strong fluorescence and stability in various pH ranges (Hirano et al., 2004).

Electrophysiology and Pharmacology

  • Pharmacology of Antagonists : Research on almorexant, an antagonist with properties affecting orexin receptors, contributes to the understanding of sleep disorders and their pharmacological treatment (Malherbe et al., 2009).

Synthesis and Molecular Characterization

  • Synthesis and Reactions : Studies on novel synthesis methods and reactions of quinoxaline derivatives enrich the field of organic chemistry (Boltacheva et al., 2019).

Mechanism of Action

The mechanism of action of quinoxaline derivatives is often associated with their ability to inhibit certain kinases . For example, some quinoxaline derivatives have been found to inhibit TGF-β type I receptor kinase and p38α mitogen-activated protein (MAP) kinase .

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives depend on their specific properties and uses . For example, the compound “3-(4-bromo-2-fluorophenyl)-1-(quinoxalin-6-yl)thiourea” is associated with certain hazard statements and precautionary statements .

Future Directions

The future directions in the study of quinoxaline derivatives involve the synthesis of new compounds with improved properties and biological activities . These compounds are being actively studied for their potential as antibacterial, antiviral, and anticancer agents .

properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-4-2-1-3-15(16)19-7-10-24(11-12-26-19)20(25)14-5-6-17-18(13-14)23-9-8-22-17/h1-6,8-9,13,19H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNHELNXNWSCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.